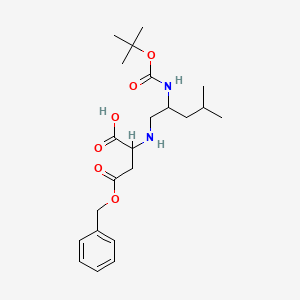

![molecular formula C23H54N6O26S3 B14784940 5-Amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid;hydrate](/img/structure/B14784940.png)

5-Amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid;hydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

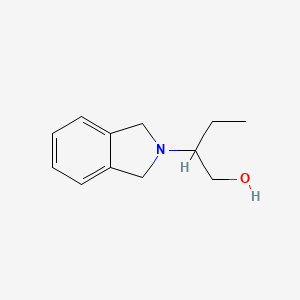

Neomycin sulfate is an aminoglycoside antibiotic that displays bactericidal activity against Gram-negative aerobic bacilli and some anaerobic bacilli where resistance has not yet arisen . It is generally not effective against Gram-positive bacilli and anaerobic Gram-negative bacilli . Neomycin sulfate is commonly used in topical and oral formulations, including creams, ointments, and eyedrops . It was discovered in 1949 by microbiologist Selman Waksman and his student Hubert Lechevalier at Rutgers University .

准备方法

Neomycin sulfate is primarily biosynthesized by the bacterium Streptomyces fradiae through fermentation . The synthesis requires specific nutrient conditions in either stationary or submerged aerobic conditions . The compound is then isolated and purified from the bacterium . Industrial production methods involve optimizing fermentation conditions to enhance yield, such as using atmospheric and room temperature plasma mutagenesis and fermentation medium optimization .

化学反应分析

Neomycin sulfate undergoes various chemical reactions, including acetylation and hydrolysis . During fermentation, acetylation of neomycin A, B, and C occurs, lowering the antibiotic potency . Acid hydrolysis of neomycin B yields neomycin A and neobiosamine B, while hydrolysis of neomycin C yields neomycin A and neobiosamine C . Common reagents used in these reactions include acids and bases for hydrolysis and acetylation agents . Major products formed from these reactions include neobiosamine B and C .

科学研究应用

Neomycin sulfate has a wide range of scientific research applications. It is used in the prevention of bacterial contamination of cell cultures and is highly active against Gram-negative bacteria . It is also used in combination with other antibiotics for the treatment of bacterial infections in the external auditory canal and inflammatory conditions in the eye . Additionally, neomycin sulfate has been repurposed as a prophylactic and therapeutic agent against respiratory viruses like influenza A and SARS-CoV-2 . In research, it is used to inhibit phospholipase C and DNase I induced DNA degradation .

作用机制

Neomycin sulfate exerts its pharmacological effects primarily by inhibiting bacterial protein synthesis . It binds to the 30S ribosomal units of susceptible bacteria, causing inhibition of protein synthesis and consequently errors in the transcription of genetic codes . This leads to the suppression of bacterial growth and survival . Neomycin sulfate is active against both Gram-positive and Gram-negative organisms .

相似化合物的比较

Neomycin sulfate is part of the aminoglycoside class of antibiotics, which includes other compounds such as gentamicin, tobramycin, and amikacin . Compared to these similar compounds, neomycin sulfate is unique in its specific activity against Gram-negative aerobic bacilli and some anaerobic bacilli . Other similar compounds include neomycin A (neamine) and neomycin C, which are structurally related but differ in activity .

属性

分子式 |

C23H54N6O26S3 |

|---|---|

分子量 |

926.9 g/mol |

IUPAC 名称 |

5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid;hydrate |

InChI |

InChI=1S/C23H46N6O13.3H2O4S.H2O/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;3*1-5(2,3)4;/h5-23,30-36H,1-4,24-29H2;3*(H2,1,2,3,4);1H2 |

InChI 键 |

WHAGUNPVKDUVFV-UHFFFAOYSA-N |

规范 SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-N-[(2-bromopyridin-4-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14784865.png)

![Methyl 1,3-dihydrospiro[indene-2,3'-pyrrolidine]-4-carboxylate](/img/structure/B14784866.png)

![6,6'-Di-tert-butyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B14784872.png)

![N-[1-(4-bromophenyl)-2,2,2-trifluoroethyl]methanesulfonamide](/img/structure/B14784886.png)

![1,4-Bis(5-bromopyridin-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14784923.png)